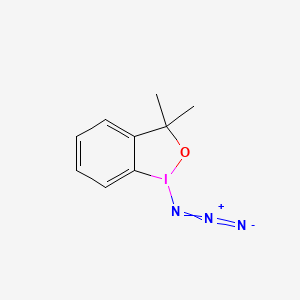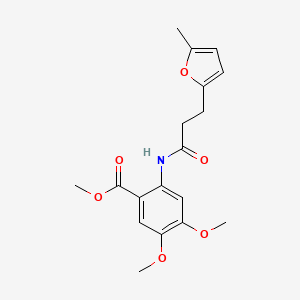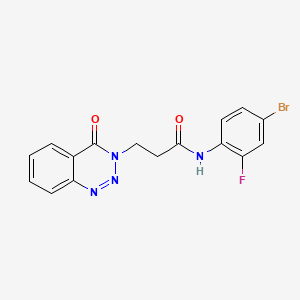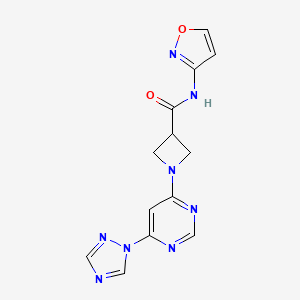
1-Azido-3,3-dimethyl-1,2-benziodoxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azido-3,3-dimethyl-1,2-benziodoxole is an organoiodine compound known for its unique structure and reactivity. This compound is part of the hypervalent iodine family, which is characterized by the presence of iodine in a higher oxidation state. These compounds are often used in organic synthesis due to their ability to act as oxidizing agents and participate in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azido-3,3-dimethyl-1,2-benziodoxole typically involves the reaction of 3,3-dimethyl-1,2-benziodoxole with sodium azide. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under mild conditions. The reaction proceeds via the nucleophilic substitution of the iodine atom by the azide ion, resulting in the formation of the desired azide compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle the potentially hazardous azide reagents.
Analyse Des Réactions Chimiques
Types of Reactions
1-Azido-3,3-dimethyl-1,2-benziodoxole undergoes various types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of other substrates.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The azide group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the azide group under appropriate conditions.
Major Products Formed
Oxidation: The major products are often oxidized derivatives of the starting material.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 1-Azido-3,3-dimethyl-1,2-benziodoxole is used as a reagent for the introduction of azide groups into organic molecules. This is particularly useful in click chemistry, where azides react with alkynes to form triazoles.
Biology
The compound is used in bioconjugation techniques, where it helps in attaching biomolecules to various substrates. This is crucial in the development of biocompatible materials and drug delivery systems.
Medicine
In medicinal chemistry, this compound is explored for its potential in synthesizing bioactive molecules. Its ability to form triazoles is leveraged in the design of new pharmaceuticals.
Industry
Industrially, the compound finds applications in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it a valuable tool in the production of complex organic compounds.
Mécanisme D'action
The mechanism of action of 1-Azido-3,3-dimethyl-1,2-benziodoxole involves the transfer of the azide group to a substrate. This process typically proceeds through a nucleophilic substitution reaction, where the azide ion displaces a leaving group on the substrate. The resulting azide-substituted product can then undergo further transformations, such as cycloaddition reactions to form triazoles.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyl-2-imidazolidinone: A strong polar aprotic solvent used in organic synthesis.
Imidazole: A five-membered heterocyclic compound with diverse chemical and biological properties.
Uniqueness
1-Azido-3,3-dimethyl-1,2-benziodoxole is unique due to its hypervalent iodine structure, which imparts distinct reactivity compared to other azides. Its ability to act as both an oxidizing agent and a nucleophile donor makes it a versatile reagent in organic synthesis.
Propriétés
IUPAC Name |
1-azido-3,3-dimethyl-1λ3,2-benziodoxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10IN3O/c1-9(2)7-5-3-4-6-8(7)10(14-9)12-13-11/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZWPGNZJFLZLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2I(O1)N=[N+]=[N-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Chloro-N-[2-(dimethylamino)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B2907370.png)
![Tert-butyl 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate](/img/structure/B2907364.png)
![13-(4-methoxyphenyl)-11-thiophen-2-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2907365.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2907382.png)


![4-{[(2-Fluorocyclopentyl)amino]methyl}benzonitrile](/img/structure/B2907386.png)
![3,4,9-Trimethyl-1,7-bis(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2907375.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2907377.png)

![1-(2-hydroxyethyl)-6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2907380.png)
![2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2,3-dimethoxybenzyl)acetamide](/img/structure/B2907381.png)
